molecular formula C22H32N2O8 B4979713 1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate

Cat. No. B4979713
M. Wt: 452.5 g/mol
InChI Key: YIFGHDKXJRNYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as serotonin and dopamine. It may also have an effect on the immune system and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has various biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters such as serotonin and dopamine in the brain. It may also have an effect on the immune system by reducing inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate in lab experiments is its potential as a therapeutic agent for various neurological disorders and cancer. However, there are limitations to its use in lab experiments such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate. One potential direction is to further investigate its potential as a treatment for various neurological disorders and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Further studies may also explore its potential use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate involves the reaction between 1-cyclohexylpiperazine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with oxalic acid to produce the oxalate salt form.

Scientific Research Applications

1-cyclohexyl-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, it has been studied for its potential use in cancer therapy.

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4.C2H2O4/c1-24-17-13-15(14-18(25-2)19(17)26-3)20(23)22-11-9-21(10-12-22)16-7-5-4-6-8-16;3-1(4)2(5)6/h13-14,16H,4-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFGHDKXJRNYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>67.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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